Fmoc-D-Glu-OtBu
Description
Evolution of Protecting Group Strategies in Peptide Chemistry
The journey of peptide synthesis has been marked by continuous innovation in protecting group chemistry, aiming to achieve greater efficiency, selectivity, and milder reaction conditions.
The synthesis of peptides has historically relied on protecting groups to manage the reactivity of amino and carboxyl functionalities, preventing unwanted side reactions. Early methods, such as those employing the carbobenzoxy (Z) group, required harsh conditions for removal, limiting their applicability. The development of the tert-butyloxycarbonyl (Boc) group offered an acid-labile alternative, leading to the widely used Boc/Bzl (benzyl) strategy. However, the final cleavage step in Boc/Bzl synthesis often necessitated the use of highly corrosive reagents like anhydrous hydrogen fluoride (B91410) (HF), posing significant challenges biosynth.comnih.govpeptide.com.
A pivotal advancement came with the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group by Carpino and Han in 1970 nih.govpeptide.com. The Fmoc group is characterized by its lability to mild bases, typically secondary amines like piperidine (B6355638). This base-lability, coupled with its stability to acidic conditions, offered a chemically milder alternative to the Boc group nih.govnih.gov. The integration of Fmoc chemistry into solid-phase peptide synthesis (SPPS) in the late 1970s marked a significant landmark, enabling more rapid and efficient peptide synthesis nih.govpublish.csiro.aupeptide-li.com.
The Fmoc/tBu strategy, which pairs the base-labile Fmoc group for Nα-protection with acid-labile tert-butyl (tBu) based protecting groups for side chains and the resin linkage, has largely supplanted the Boc/Bzl strategy in many applications biosynth.comresearchgate.netpeptide.compowdersystems.combeilstein-journals.orgwikipedia.orgacs.org.
| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |
| Nα-Protection | Fmoc (base-labile) | Boc (acid-labile) |
| Side-chain Protection | tBu-based (acid-labile) | Bzl-based (acid-labile) |
| Fmoc Cleavage | Mild base (e.g., 20% piperidine in DMF) | Not applicable |
| Boc Cleavage | Not applicable | Acid (e.g., TFA) |
| Final Cleavage | Acid (e.g., TFA) for side chains and resin linkage | Strong acid (e.g., HF or TFMSA) for side chains and resin linkage |
| Orthogonality | High (base vs. acid cleavage) | Quasi-orthogonal (different acid strengths) |
| Reaction Conditions | Generally milder | Can require harsher conditions |
| By-products | Dibenzofulvene (can react with nucleophiles) | Volatile by-products (e.g., isobutylene) |
| Monitoring | UV absorbance of Fmoc cleavage | Less direct monitoring |
Orthogonality is a critical concept in SPPS, referring to the ability to selectively remove one protecting group in the presence of others biosynth.compowdersystems.combeilstein-journals.orgacs.org. In the Fmoc/tBu strategy, the Fmoc group is removed by a weak base like piperidine, liberating the α-amino group for the next coupling step. The side-chain protecting groups, such as the tert-butyl ester on glutamic acid, and the linkage to the solid support, are designed to be stable under these basic conditions but are cleaved simultaneously by a strong acid, typically trifluoroacetic acid (TFA), in the final step biosynth.compowdersystems.combeilstein-journals.orgwikipedia.org. This differential cleavage mechanism ensures that the peptide chain can be built sequentially with high fidelity, as each protecting group can be removed independently without compromising the integrity of the growing peptide or other protecting groups.
Significance of D-Amino Acids in Peptide Science
The incorporation of D-amino acids, enantiomers of the naturally occurring L-amino acids, into peptide sequences offers distinct advantages in terms of stability, bioactivity, and therapeutic potential.
Peptidomimetics, molecules that mimic the structure and function of peptides, often incorporate D-amino acids to enhance their therapeutic properties nih.govresearchgate.netwjarr.comuminho.ptnih.gov. Natural peptides are often susceptible to rapid degradation by proteases and peptidases in vivo, leading to short half-lives and poor bioavailability nih.govnih.gov. Substituting L-amino acids with their D-counterparts can significantly increase resistance to proteolytic degradation because most endogenous enzymes are specific for L-amino acids nih.govresearchgate.netuminho.ptnih.govnih.govresearchgate.net. This strategic incorporation can lead to improved metabolic stability, longer plasma retention, and enhanced therapeutic efficacy, making D-amino acids valuable tools in drug design and the development of peptidomimetics nih.govresearchgate.netuminho.ptnih.govnih.govresearchgate.netnih.gov.
The stereochemistry of amino acids profoundly influences peptide structure and function jpt.commdpi.com. While L-amino acids form the basis of naturally occurring proteins, the inclusion of D-amino acids can alter peptide conformation, stability, and receptor binding nih.govresearchgate.netnih.govjpt.commdpi.com. In some cases, D-amino acid substitution can enhance peptide stability and resistance to enzymatic breakdown, leading to improved pharmacokinetic properties researchgate.netnih.govresearchgate.netnih.govjpt.com. However, the precise impact of D-amino acids on bioactivity is sequence-dependent and can vary; while some substitutions maintain or enhance activity, others may disrupt secondary structures or receptor interactions, leading to reduced or altered biological effects researchgate.netmdpi.com. For instance, D-amino acid substitutions can stabilize helical structures, potentially increasing antimicrobial activity, or conversely, disrupt them, leading to a loss of function nih.govresearchgate.net.
Compound Properties and Applications of Fmoc-D-Glu-OtBu
This compound is a white powder with a molecular weight of 425.48 g/mol and a melting point typically ranging from 80-100 °C chemimpex.comchemsrc.comiris-biotech.dealfa-chemistry.comsigmaaldrich.comottokemi.com. It is soluble in organic solvents like DMF, which is crucial for its use in SPPS alfa-chemistry.com.
Data Table: Properties of this compound
| Property | Value | Source |
| Chemical Name | N-α-(9-Fluorenylmethyloxycarbonyl)-D-glutamic acid γ-tert-butyl ester | chemimpex.comiris-biotech.dealfa-chemistry.comsigmaaldrich.comsynzeal.com |
| Synonyms | Fmoc-D-Glu(OtBu)-OH, Fmoc-D-glutamic acid 5-tert-butyl ester | chemimpex.com |
| CAS Number | 104091-08-9 | chemimpex.comchemsrc.comiris-biotech.dealfa-chemistry.comsigmaaldrich.comottokemi.comsynzeal.commedchemexpress.com |
| Molecular Formula | C24H27NO6 | chemimpex.comiris-biotech.dealfa-chemistry.comsigmaaldrich.com |
| Molecular Weight | 425.48 g/mol | chemimpex.comchemsrc.comiris-biotech.dealfa-chemistry.comsigmaaldrich.comottokemi.comsynzeal.commedchemexpress.com |
| Melting Point | 80-100 °C | chemimpex.comalfa-chemistry.comsigmaaldrich.com |
| Appearance | White powder | chemimpex.comottokemi.com |
| Purity (HPLC) | ≥ 99.5% | chemimpex.comottokemi.com |
| Optical Rotation | [α]D20 = +8.5 ± °(C=1 in Methanol) | chemimpex.com |
| Storage Conditions | 2-8 °C | iris-biotech.desigmaaldrich.com |
| Solubility | Clearly soluble (1 mmole in 2 ml DMF) | alfa-chemistry.com |
This compound is extensively used in:
Peptide Synthesis: As a fundamental building block in Fmoc-based SPPS for constructing peptides with specific sequences and functionalities publish.csiro.aupeptide-li.compowdersystems.combeilstein-journals.orgacs.orgchemimpex.comsigmaaldrich.com.
Drug Development: In the design of peptidomimetics and pharmaceutical compounds, particularly for targeting neurological disorders and developing therapeutic agents with enhanced stability and specificity nih.govresearchgate.netwjarr.comchemimpex.comiris-biotech.de.
Protein Engineering: For modifying proteins to study interactions and functions, crucial in biotechnology and therapeutic development chemimpex.com.
Bioconjugation: To attach biomolecules to surfaces or other molecules, improving drug delivery systems chemimpex.com.
Analytical Chemistry: In methods for detecting and quantifying amino acids and peptides, aiding in quality control and research chemimpex.com.
The compound's favorable properties—stability, ease of handling, and compatibility with Fmoc SPPS—make it an indispensable reagent in both academic and industrial research laboratories focused on advancing peptide science and drug discovery.
Compound List:
this compound
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4R)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)20(12-13-21(26)27)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,26,27)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPWHXPXSPIIQZ-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109745-15-5 | |
| Record name | (4R)-5-(tert-butoxy)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-oxopentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Fmoc D Glu Otbu and Its Derivatives
Preparation of Fmoc-D-Glu-OtBu Precursors
The initial steps focus on preparing D-glutamic acid with its side-chain carboxyl group protected as a tert-butyl ester.
The preparation of D-Glu-OtBu often begins with D-glutamic acid. A common approach involves selective esterification of the side-chain carboxyl group. One reported method involves the formation of a copper complex of D-glutamic acid derivatives, facilitating selective esterification. For instance, D-glutamic acid can be converted to its di-tert-butyl ester, Glu(OtBu)₂, which can then undergo selective deprotection of the α-carboxyl group using copper salts google.comgoogle.com. Alternatively, D-glutamic acid can be reacted with tert-butyl acetate (B1210297) in the presence of a catalyst like perchloric acid to form the tert-butyl ester nih.govgoogle.com.
Copper salts play a crucial role in achieving selective esterification of the γ-carboxyl group of glutamic acid. Patents describe methods where D-glutamic acid or its diester is treated with copper salts, such as copper(II) sulfate (B86663) (CuSO₄·5H₂O) or copper(II) nitrate (B79036) (Cu(NO₃)₂·3H₂O), to form copper complexes google.comgoogle.com. These copper complexes, denoted as Cu[Glu(OtBu)]ₓ (where x is typically 1-2), are then processed to yield the desired D-Glu(OtBu) after removal of the copper, often using chelating agents like EDTA or tetramethylethylenediamine google.comgoogle.com. This copper-mediated approach is highlighted for its ability to simplify the process and reduce costs, making it suitable for large-scale production google.com.
Fmoc-Protection of D-Glutamic Acid Derivatives
Once the D-Glu-OtBu precursor is obtained, the Nα-amino group is protected with the Fmoc moiety.
The introduction of the Fmoc group onto the α-amino group of amino acids is typically achieved using activated Fmoc derivatives. The most commonly employed reagents are 9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) and 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) total-synthesis.comscielo.brsigmaaldrich.com. Fmoc-OSu is generally preferred due to its increased stability and fewer side reactions compared to Fmoc-Cl, which is sensitive to moisture and heat total-synthesis.com. Other reagents like Fmoc-OBt (Fmoc benzotriazole-1-yl carbonate) are also available scielo.br.
The Fmoc protection reaction is typically carried out under mild alkaline conditions. A common procedure involves dissolving the amino acid derivative (e.g., D-Glu-OtBu) in a mixed aqueous-organic solvent system, such as water and sodium bicarbonate solution or dioxane, and cooling the mixture. The Fmoc-introducing reagent (Fmoc-OSu or Fmoc-Cl) is then added slowly, maintaining the temperature, often around 0-5°C, for a specified period, followed by stirring at room temperature overnight google.com. Optimized conditions aim for high yields and purity, minimizing side product formation. For instance, maintaining a pH between 8-9 during the reaction with Fmoc-OSu is reported to be effective google.com.
A significant challenge during Fmoc protection, particularly in solution-phase synthesis, is the potential for amino acid oligomerization. This can occur through the formation of mixed anhydrides or other reactive intermediates. Strategies to prevent this include the use of intermediate silylation with chlorotrimethylsilane (B32843) to protect the carboxylic acid nih.govresearchgate.net. Another effective method involves the preparation of stable amino acid-dicyclohexylammonium ionic adducts prior to reaction with Fmoc-OSu. The positive charge of the dicyclohexylammonium (B1228976) counterion moderates the nucleophilicity of the carboxylate ion, thereby arresting the formation of mixed anhydrides and preventing oligopeptide impurities researchgate.netsci-hub.se. Using Fmoc-OSu over Fmoc-Cl has also been noted to reduce the formation of undesirable oligopeptides total-synthesis.com.
Compound List
D-Glutamic Acid
this compound (Nα-(9-fluorenylmethoxycarbonyl)-D-glutamic acid 5-tert-butyl ester)
D-Glu-OtBu (D-Glutamic Acid tert-Butyl Ester)
Glu(OtBu)₂ (D-Glutamic Acid di-tert-butyl ester)
Fmoc-OSu (9-fluorenylmethoxycarbonyl N-hydroxysuccinimide ester)
Fmoc-Cl (9-fluorenylmethoxycarbonyl chloride)
Fmoc-OBt (Fmoc benzotriazole-1-yl carbonate)
CuSO₄·5H₂O (Copper(II) sulfate pentahydrate)
Cu(NO₃)₂·3H₂O (Copper(II) nitrate trihydrate)
EDTA (Ethylenediaminetetraacetic acid)
Tetramethylethylenediamine
Chlorotrimethylsilane
Dicyclohexylamine
Dicyclohexylammonium–amino acid ionic adduct
Applications of Fmoc D Glu Otbu in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) using Fmoc-D-Glu-OtBu
Fmoc-based SPPS is the predominant method for synthesizing peptides in research and industrial settings. rsc.org The process involves the iterative addition of Fmoc-protected amino acids to a growing peptide chain that is covalently anchored to an insoluble solid support, or resin. The synthesis cycle consists of two main steps: the removal of the temporary Fmoc protecting group from the N-terminal amino acid of the resin-bound peptide, and the subsequent coupling of the next Fmoc-protected amino acid. luxembourg-bio.com this compound is a standard building block used for the incorporation of D-glutamic acid residues into a peptide sequence using this methodology. sigmaaldrich.comcem.com The OtBu group on the side chain prevents its participation in unwanted side reactions during the synthesis. rsc.org
Other resins are selected based on the desired C-terminal functionality and the sensitivity of the peptide sequence. For instance, the highly acid-labile 2-chlorotrityl chloride (2-CTC) resin is preferred for preparing protected peptide fragments or for peptides containing residues sensitive to racemization, like Cysteine or Histidine, during the initial loading step. nih.gov The loading of the first amino acid onto 2-CTC resin is generally achieved by dissolving the Fmoc-amino acid, such as this compound, in a suitable solvent like dichloromethane (B109758) (DCM) with a base like N,N-diisopropylethylamine (DIEA). nih.gov
The loading process itself must be carefully controlled to prevent side reactions. For Wang resin, esterification is often accomplished using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) with a catalyst such as 4-(dimethylamino)pyridine (DMAP). However, this can lead to racemization, which is often suppressed by the addition of 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.net After loading, any unreacted functional sites on the resin are typically "capped" using a reagent like acetic anhydride (B1165640) to prevent the formation of deletion sequences in the subsequent steps. researchgate.net
Table 1: Comparison of Common Resins for SPPS with this compound
| Resin Type | Linker Type | Cleavage Condition | C-Terminal Functionality | Key Advantages |
|---|---|---|---|---|
| Wang Resin | p-alkoxybenzyl alcohol | 95% TFA | Carboxylic Acid | Standard choice for Fmoc/tBu chemistry; good balance of stability and lability. researchgate.net |
| 2-Chlorotrityl Chloride (2-CTC) Resin | Trityl | Very mild acid (e.g., 1% TFA or 20% TFE in DCM) | Carboxylic Acid (can yield protected fragments) | Minimizes racemization during loading; suitable for acid-sensitive peptides. nih.gov |
| Rink Amide Resin | Amide Linker | 95% TFA | Amide | Used for the synthesis of C-terminal peptide amides. rsc.org |
The formation of the peptide bond (amide bond) is the central reaction in SPPS. This involves the activation of the C-terminal carboxylic acid of the incoming this compound, which then reacts with the free N-terminal amine of the resin-bound peptide chain. The efficiency of this coupling step is paramount to obtaining a high yield of the desired full-length peptide. luxembourg-bio.com Incomplete coupling reactions lead to the formation of deletion sequences, which can be difficult to separate from the target peptide. bachem.com
A wide array of coupling reagents has been developed to facilitate efficient amide bond formation while minimizing side reactions, particularly racemization. acs.org These reagents convert the carboxylic acid of the Fmoc-amino acid into a more reactive species. They are broadly classified into carbodiimides, aminium/uronium salts, and phosphonium (B103445) salts.
Carbodiimides: N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are classic coupling reagents. acs.org DIC is often preferred in SPPS because its urea (B33335) byproduct is more soluble in common solvents like N,N-dimethylformamide (DMF), simplifying its removal. acs.org Carbodiimide reactions are typically performed with an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) to suppress racemization and improve reaction rates. acs.orgchempep.com
Aminium/Uronium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) are highly efficient and widely used. acs.orgchempep.com They react with the Fmoc-amino acid in the presence of a non-nucleophilic base, typically DIEA, to form an active ester in situ, which rapidly acylates the free amine on the resin. acs.org
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is a common phosphonium-based reagent that also forms an active ester. nih.gov These reagents are known for their high reactivity. acs.org
The choice of reagent depends on factors such as the steric hindrance of the amino acids being coupled and the potential for side reactions. chempep.com For standard couplings, a combination like DIC/OxymaPure or HBTU/DIEA is often sufficient.
Table 2: Common Coupling Reagents Used in Fmoc-SPPS
| Reagent Class | Example Reagent | Additive/Base | Key Features |
|---|---|---|---|
| Carbodiimides | DIC (Diisopropylcarbodiimide) | HOBt or OxymaPure | Cost-effective; soluble urea byproduct. acs.org |
| Aminium/Uronium Salts | HBTU, HATU | DIEA (Diisopropylethylamine) | Fast reaction rates, high efficiency; widely used in automated synthesizers. acs.orgchempep.com |
| Phosphonium Salts | PyBOP | DIEA | Highly reactive, useful for difficult couplings. nih.gov |
While specific kinetic data, such as precise rate constants for the coupling of this compound, are not extensively documented in generally accessible literature, the principles of peptide coupling kinetics are well-understood. The rate of coupling is influenced by several factors:
Steric Hindrance: The bulkiness of both the incoming amino acid's side chain and the N-terminal residue on the resin can slow down the reaction. This compound is not considered a highly hindered amino acid, so its coupling is generally efficient. bachem.com
Activation Method: The choice of coupling reagent significantly impacts the reaction rate. Highly reactive reagents like HATU generally lead to faster coupling kinetics compared to carbodiimide-based methods. chempep.com
Solvent: The solvent must effectively solvate both the resin and the growing peptide chain to ensure accessibility of the reactive sites. DMF is the most common solvent, but for difficult sequences, "magic mixtures" or solvents like N-methyl-2-pyrrolidone (NMP) may be used to improve solvation and reaction rates. nih.govnih.gov
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures and aggregate, which physically blocks the N-terminal amine and dramatically slows down or prevents further coupling. This is a major cause of "difficult sequences". nih.gov
Monitoring the reaction's completion, often through a qualitative ninhydrin (B49086) test, is standard practice to ensure the coupling has proceeded to completion before the next deprotection step. peptide.com
"Difficult sequences" are peptide chains that are prone to aggregation and formation of stable secondary structures (like β-sheets) on the solid support. nih.govnih.gov This aggregation hinders the accessibility of the N-terminus, leading to incomplete coupling and deprotection steps, resulting in deletion sequences and low yields. nih.gov While D-glutamic acid itself is not a primary driver of aggregation like hydrophobic residues (e.g., Val, Ile, Leu), its incorporation into a sequence already rich in such residues can be challenging. nih.gov
Strategies to overcome these challenges include:
Pseudoproline Dipeptides: To mitigate aggregation when coupling a residue like glutamic acid, a pseudoproline dipeptide can be used. For example, Fmoc-Glu(OtBu)-Thr(ψMe,MePro)-OH introduces a "kink" in the peptide backbone, disrupting the hydrogen bonding networks that lead to aggregation and improving coupling efficiency. nih.gov
Backbone Protection: The use of 2,4-dimethoxybenzyl (Dmb) or 2-hydroxy-4-methoxybenzyl (Hmb) groups on the backbone nitrogen of the preceding amino acid can prevent aggregation. nih.gov Dipeptides like Fmoc-Xaa-(Dmb)Gly-OH are commercially available and effective. nih.govnih.gov
Specialized Reagents and Conditions: Using more potent coupling reagents like HATU, increasing the reaction temperature (often with microwave assistance), or employing chaotropic salts can help disrupt aggregation and drive the coupling reaction to completion. nih.govpeptide.com
Preventing Side Reactions: Glutamic acid residues can undergo side reactions. Under acidic conditions (during final cleavage), dehydration can lead to the formation of a pyroglutamyl (pGlu) residue at the N-terminus if Glu is the final amino acid. nih.gov Aspartimide formation, a major side reaction for aspartic acid (Asp), is less common for glutamic acid due to the less favorable 6-membered ring intermediate compared to the 5-membered succinimide (B58015) ring for Asp. However, care must still be taken, especially in sequences prone to this reaction. peptide.comnih.gov
The removal of the N-terminal Fmoc group is a critical step that must be rapid and complete to expose the amine for the next coupling cycle. The standard and most widely used method for Fmoc deprotection is treatment with a solution of 20% piperidine (B6355638) in DMF. rsc.orgpeptide.com The mechanism involves a base-catalyzed β-elimination, which releases the fluorenyl group as dibenzofulvene (DBF). The piperidine, a secondary amine, acts as a scavenger, forming a stable adduct with the DBF and preventing it from reacting with the newly liberated N-terminal amine of the peptide. peptide.com
While effective, piperidine can sometimes be problematic. For sensitive sequences, its basicity can promote side reactions like aspartimide formation. nih.gov Furthermore, incomplete deprotection, especially in aggregated sequences, leads to deletion products. rsc.org This has led to the development of alternative deprotection strategies.
Table 3: Common Fmoc Deprotection Reagents
| Reagent(s) | Concentration | Key Features |
|---|---|---|
| Piperidine | 20% in DMF | The "gold standard"; efficient and widely used. rsc.org |
| 4-Methylpiperidine (B120128) (4-MePip) | 20% in DMF | Similar efficiency to piperidine; sometimes used as a direct replacement. luxembourg-bio.com |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2-5% in DMF (often with a scavenger like piperidine) | A very strong, non-nucleophilic base; provides much faster deprotection but requires a scavenger for the DBF byproduct. rsc.org |
| Piperazine/DBU | e.g., 5% Piperazine + 2% DBU in DMF | A rapid and efficient alternative to piperidine, reported to reduce deletion sequences in difficult syntheses. rsc.org |
The choice of deprotection reagent and the reaction time can be optimized to improve the synthesis of difficult peptides. For example, using a stronger base like DBU can help drive deprotection to completion in cases where aggregation slows down the reaction with standard piperidine solutions. rsc.org Monitoring the release of the Fmoc adduct via UV spectroscopy can be used to track the kinetics of the deprotection step in real-time. peptide.com
Fmoc Deprotection Strategies in SPPS
Base-Labile Fmoc Removal (e.g., Piperidine in DMF)
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a crucial temporary protecting group for the α-amine of amino acids in peptide synthesis. luxembourg-bio.com Its removal is a critical step, repeated after each coupling cycle to elongate the peptide chain. The Fmoc group is specifically designed to be labile under basic conditions, a property that provides orthogonality with the acid-labile side-chain protecting groups (like OtBu) and the linker attaching the peptide to the solid support. peptide.comnih.gov
The standard and most widely used reagent for Fmoc deprotection is a solution of piperidine in a polar aprotic solvent, typically N,N-dimethylformamide (DMF). springernature.compeptide2.com Concentrations commonly range from 20% to 50% v/v piperidine in DMF. springernature.comnih.gov
The mechanism of Fmoc removal by piperidine proceeds via a base-catalyzed β-elimination (E1cB) reaction. nih.govresearchgate.net
Proton Abstraction: The secondary amine, piperidine, acts as a base and abstracts the acidic proton from the C9 position of the fluorene (B118485) ring system. luxembourg-bio.comnih.gov
β-Elimination: This abstraction generates a carbanion, which is stabilized by the aromatic fluorene system. The unstable intermediate then undergoes elimination, breaking the C-O bond to release carbon dioxide and the free amine of the peptide. luxembourg-bio.com This step also generates a highly reactive intermediate called dibenzofulvene (DBF). nih.gov
Dibenzofulvene Adduct Formation: The liberated dibenzofulvene is an electrophile and is immediately trapped by the excess piperidine in the solution. This reaction forms a stable piperidine-dibenzofulvene adduct, which prevents the reactive DBF from participating in side reactions with the growing peptide chain. nih.govresearchgate.net This final step effectively drives the deprotection reaction to completion. nih.gov
While piperidine is the most common base, alternatives like 4-methylpiperidine have been introduced, partly because piperidine is a controlled substance. luxembourg-bio.com The deprotection reaction is generally fast, often completing within minutes. luxembourg-bio.comresearchgate.net
| Reagent Component | Function in Fmoc Deprotection | Common Concentration |
| Piperidine | Acts as a base to abstract the acidic proton from the fluorene ring and as a nucleophile to scavenge the dibenzofulvene byproduct. | 20-50% (v/v) |
| N,N-Dimethylformamide (DMF) | A polar aprotic solvent that effectively solvates the reagents and the growing peptide chain on the solid support. | 50-80% (v/v) |
Monitoring Fmoc Deprotection Efficiency
A significant advantage of the Fmoc protection strategy is the ability to monitor the deprotection step in real-time. This is possible because the dibenzofulvene-piperidine adduct, a byproduct of the deprotection reaction, is a strong chromophore with a distinct UV absorbance maximum. nih.govtec5usa.comthieme-connect.de
Automated peptide synthesizers are often equipped with UV detectors to continuously monitor the concentration of this adduct in the reaction effluent. tec5usa.comthieme-connect.de By measuring the absorbance, typically around 301 nm, one can quantify the amount of Fmoc group removed in each cycle. researchgate.net
This monitoring provides valuable, real-time feedback on the efficiency of both the deprotection and the preceding coupling step. researchgate.netspringernature.com
Successful Deprotection: A strong and sharp UV absorbance peak that returns to baseline indicates complete and efficient removal of the Fmoc group.
Incomplete Coupling: If the UV signal in a deprotection cycle is significantly weaker than in the previous one, it suggests that the prior coupling reaction was incomplete, meaning fewer Fmoc-protected amino acids were attached to the peptide chain. researchgate.net
Difficult Sequences: In cases of "difficult sequences" caused by peptide aggregation on the resin, the deprotection kinetics may be slow, resulting in a broadened or tailing UV peak. researchgate.net Some synthesizers can be programmed to automatically extend the deprotection time or repeat the deprotection step if the UV monitoring indicates incomplete removal. thieme-connect.de
This quantitative analysis allows for immediate troubleshooting and optimization during the synthesis, ensuring the production of high-quality peptides. springernature.com
Addressing Side Reactions during Deprotection (e.g., Glutarimide (B196013) Formation)
While the Fmoc/tBu strategy is robust, side reactions can occur during the basic deprotection step. For glutamic acid derivatives like this compound, a potential side reaction is the formation of a glutarimide ring. This is analogous to the more commonly discussed aspartimide formation that occurs with aspartic acid residues. nih.goviris-biotech.de
Glutarimide formation involves the nucleophilic attack of the peptide backbone nitrogen onto the side-chain carbonyl carbon of the glutamic acid residue. This intramolecular cyclization results in a stable six-membered glutarimide ring, which effectively terminates the peptide chain elongation at that site. nih.gov Research has shown that glutarimide formation is highly sequence-dependent. For instance, a Glu(Gly) sequence has been observed to lead to this side reaction, disrupting the synthesis of the desired peptide. nih.gov
However, glutamic acid is generally less prone to this side reaction than aspartic acid due to the higher energetic barrier of forming a six-membered ring compared to the five-membered aspartimide ring. acs.orgdelivertherapeutics.com Another related side reaction for glutamic acid is the formation of a pyroglutamyl species, where the deprotected N-terminal amine of the glutamic acid itself cyclizes onto its own side-chain carbonyl. acs.orgdelivertherapeutics.com
Strategies to Mitigate Side Reactions:
Steric Hindrance: Incorporating a sterically hindered amino acid adjacent to the glutamic acid residue can prevent glutarimide formation. nih.gov
Modified Deprotection Cocktails: For sensitive sequences, modifying the deprotection conditions can reduce the risk. This can include using weaker bases or adding acidic additives to the piperidine solution, which can suppress the nucleophilicity of the backbone amide. peptide.com
Solution-Phase Peptide Synthesis utilizing this compound
While solid-phase peptide synthesis (SPPS) is dominant, solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), remains a valuable method, particularly for large-scale production of shorter peptides. bachem.com The Fmoc/tBu strategy, including building blocks like this compound, has been successfully adapted for solution-phase approaches. nih.gov
Challenges and Advantages in Solution-Phase Approaches
Solution-phase synthesis offers a distinct set of advantages and disadvantages compared to its solid-phase counterpart. bachem.com
| Advantages of Solution-Phase Synthesis | Challenges of Solution-Phase Synthesis |
| Scalability: More easily scaled up for large-scale and industrial production. bachem.com | Purification: Requires purification of the intermediate peptide after each coupling step, which is time-consuming. nih.gov |
| Direct Monitoring: Reaction progress can be directly monitored using techniques like HPLC. bachem.com | Solubility Issues: The growing peptide chain can become insoluble in the reaction solvent, especially for longer peptides (>10 amino acids). bachem.com |
| No Resin-Related Issues: Avoids problems associated with solid supports, such as steric hindrance and inefficient solvation within the resin matrix. | Slower Process: The multi-step purification process makes it significantly slower than automated SPPS. bachem.com |
| Fewer Reagents: Often requires a smaller excess of reagents compared to SPPS. bachem.com | Process Development: Lacks a universal protocol; synthesis strategies often need to be developed and optimized for each specific peptide. bachem.com |
Protecting Group Strategies for Solution-Phase Synthesis
In solution-phase synthesis, maintaining the orthogonality of protecting groups is paramount to prevent side reactions and ensure the correct peptide sequence is assembled. libretexts.org The combination of a base-labile Nα-Fmoc group with an acid-labile tert-Butyl (tBu) side-chain protection, as seen in this compound, is a common and effective strategy. nih.gov
This approach allows for the selective removal of the Fmoc group at each step using a base like piperidine, without affecting the OtBu group on the glutamic acid side chain or other tBu-protected residues. nih.govlibretexts.org After the full peptide sequence is assembled, a final deprotection step using a strong acid, such as trifluoroacetic acid (TFA), is employed to simultaneously remove all the side-chain protecting groups (like OtBu). nih.gov
Alternative orthogonal strategies used in solution synthesis include the Boc/Bzl (acid-labile Boc for the N-terminus and hydrogenolysis-labile Benzyl for side chains) or Z/tBu (hydrogenolysis-labile Z group for the N-terminus and acid-labile tBu for side chains) combinations. bachem.com The choice of strategy depends on the specific peptide sequence and the chemical properties of the amino acids involved. libretexts.org
Synthesis of Complex Peptide Architectures and Modified Peptides
This compound is a versatile building block used not only for linear peptides but also for the synthesis of more complex and modified peptide structures. The orthogonal protecting groups are key to enabling site-specific modifications and the construction of non-linear architectures. nih.govnih.govresearchgate.net
The glutamic acid side chain provides a carboxylic acid handle that, once deprotected, can be used for various chemical modifications:
Cyclic Peptides: The side-chain carboxyl group can be used to form an amide bond with an N-terminal amine or a side-chain amine (e.g., from Lysine), resulting in head-to-side-chain or side-chain-to-side-chain cyclized peptides. nih.gov
Branched Peptides: The side chain can serve as an anchor point for the synthesis of a second peptide chain, creating branched or "tailed" peptide structures. nih.gov
Conjugation: It provides a site for conjugating other molecules, such as lipids, sugars, or fluorescent labels, to the peptide. peptide.com
Post-translational Modifications: this compound can be incorporated into sequences that mimic or require post-translational modifications. For example, the synthesis of peptides containing site-specific arginylation on the glutamate (B1630785) side chain has been demonstrated using a pre-modified Fmoc-Glu(Arg(Pbf)-OtBu)-OH building block. nih.gov
The use of this compound in the Fmoc/tBu SPPS protocol facilitates the assembly of cysteine-rich peptides that require the formation of multiple, specific disulfide bridges, as seen in the synthesis of complex therapeutic peptides like linaclotide. researchgate.net The mild conditions of Fmoc chemistry are compatible with the various orthogonal cysteine-protecting groups needed to direct the correct disulfide bond formation. researchgate.netnih.gov
Incorporation of this compound in Cyclic Peptides
The unique structural constraints of cyclic peptides often result in enhanced biological activity, selectivity, and stability compared to their linear counterparts. This compound serves as a valuable precursor in the synthesis of these complex structures.
One key application involves using the side-chain carboxyl group of glutamic acid for cyclization. In a patented method for synthesizing cyclic dipeptides, Fmoc-Glu(OtBu)-OH is used as a starting material. google.com The process involves protecting the α-carboxyl group as a fluorenylmethyl ester (OFm), followed by the removal of the side-chain OtBu group. google.com This exposes the γ-carboxyl group, which can then be anchored to a resin, allowing for on-resin, solid-phase cyclization to form the dipeptide ring structure. google.com This strategy highlights the utility of the orthogonal protection scheme of this compound, where the different protecting groups can be selectively removed to facilitate specific chemical transformations.
However, the synthesis of cyclic peptides incorporating glutamic acid is not without challenges. Research on the synthesis of tailed cyclic RGD peptides has shown that side reactions, such as glutarimide formation, can occur. nih.gov This unwanted cyclization happens when a neighboring amino acid's backbone amide nitrogen attacks the side-chain ester of glutamic acid, a reaction that can be sequence-dependent and catalyzed by the basic conditions used for Fmoc deprotection. nih.gov Careful sequence design and optimization of reaction conditions are therefore crucial to successfully incorporate this compound into cyclic peptides.
Table 1: Key Steps in this compound Based Cyclic Dipeptide Synthesis
| Step | Description | Key Reagents | Reference |
|---|---|---|---|
| 1. α-Carboxyl Protection | The α-carboxyl group of Fmoc-Glu(OtBu)-OH is protected as a fluorenylmethyl ester (OFm). | 9-fluorenylmethanol, DCC, DMAP | google.com |
| 2. Side-Chain Deprotection | The tert-butyl (OtBu) protecting group on the γ-carboxyl is selectively removed. | Trifluoroacetic acid (TFA) | google.com |
| 3. Resin Anchoring | The exposed γ-carboxyl group is attached to a solid support (e.g., 2-CTC Resin). | 2-CTC Resin | google.com |
| 4. On-Resin Cyclization | The peptide chain is elongated and then cyclized while still attached to the resin. | Standard Fmoc-SPPS reagents | google.com |
| 5. Cleavage | The final cyclic peptide is cleaved from the resin support. | TFA-based cleavage cocktail | google.com |
Synthesis of Peptide-Based Drug Candidates
The incorporation of D-amino acids like D-glutamic acid is a well-established strategy to enhance the therapeutic properties of peptide drug candidates. this compound is frequently used in the synthesis of peptidomimetics to improve their stability against proteolysis, which is a major hurdle in the development of peptide-based drugs.
Detailed research findings have demonstrated the utility of this compound in the development of treatments for metabolic diseases. For instance, it has been employed as a key building block in the solid-phase synthesis of novel dual agonists for the glucagon-like peptide 1 (GLP-1) and glucagon (B607659) receptors, as well as for GLP-1 and neuropeptide Y2 (Y2) receptors. sigmaaldrich.com These synthetic peptide analogues are being investigated as potential therapeutics for conditions such as diabetes and obesity. sigmaaldrich.com The D-Glu residue contributes to the conformational stability and extended half-life of these drug candidates.
Furthermore, computational studies have highlighted the potential of glutamic acid derivatives in developing innovative drugs, including those with anti-tumor properties. nih.gov By modifying the structure of glutamic acid, it is possible to design molecules that can interfere with the metabolic pathways essential for cancer cell growth. nih.gov this compound provides a convenient starting point for the synthesis of such targeted derivatives for preclinical investigation.
Table 2: Examples of Drug Candidates Synthesized Using Fmoc-Glu-OtBu
| Drug Candidate Class | Therapeutic Area | Rationale for Use | Reference |
|---|---|---|---|
| GLP-1/Glucagon Receptor Dual Agonists | Metabolic Disorders (e.g., Diabetes) | Enhance stability and receptor binding affinity. | sigmaaldrich.com |
| GLP-1/Y2 Receptor Dual Agonists | Diabetes and Obesity | Improve pharmacokinetic profile and duration of action. | sigmaaldrich.com |
Peptide Bioconjugation Strategies
Bioconjugation, the process of linking a peptide to another molecule (such as a drug, a fluorescent probe, or a polymer), often requires a specific functional group on the peptide for the linkage to occur. The side-chain carboxyl group of glutamic acid, introduced using this compound, provides a versatile handle for such modifications. peptide.com
After the peptide has been synthesized and the OtBu protecting group is removed, the free carboxylic acid on the D-glutamic acid side chain can be activated for conjugation. This is commonly achieved using standard peptide coupling reagents to form an amide bond with an amine-containing molecule. rsc.org This strategy is fundamental in creating antibody-drug conjugates, targeted imaging agents, and peptide-polymer conjugates with improved pharmacokinetic properties.
More advanced bioconjugation techniques can also leverage the glutamic acid side chain. For example, polymers like poly(γ-glutamic acid) can be functionalized with reactive groups suitable for "click chemistry," such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net This demonstrates that the glutamic acid residue can be a platform for introducing bioorthogonal handles, allowing for highly specific and efficient conjugation reactions under mild conditions. Additionally, novel methods are being developed for the selective modification of N-terminal glutamic acid residues, further expanding the toolkit for site-specific protein and peptide bioconjugation. nih.govescholarship.org
Table 3: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| N-α-Fmoc-D-glutamic acid γ-tert-butyl ester | This compound |
| Fluorenylmethoxycarbonyl | Fmoc |
| tert-Butyl | OtBu |
| N,N'-Dicyclohexylcarbodiimide | DCC |
| 4-Dimethylaminopyridine | DMAP |
| Trifluoroacetic acid | TFA |
| 2-Chlorotrityl chloride resin | 2-CTC Resin |
| Glucagon-like peptide 1 | GLP-1 |
Analytical and Characterization Techniques for Fmoc D Glu Otbu and Its Intermediates
Optical Rotation Measurements for Enantiomeric Purity
Chirality is a fundamental property of amino acids, including Fmoc-D-Glu-OtBu, where the "D" designation signifies a specific spatial arrangement around the alpha-carbon atom. Enantiomeric purity, often expressed as enantiomeric excess (ee), is critical because the presence of the undesired enantiomer (L-Glu in this case) can significantly impact the biological activity and structural integrity of the final peptide. Optical rotation is a classical technique used to quantify this chiral purity.
Optical activity arises from a molecule's ability to rotate the plane of polarized light. This rotation is measured using a polarimeter, and the observed rotation is specific to the compound, its concentration, the solvent, and the temperature. The specific rotation ([α]) is a standardized value that allows for the comparison of optical activity between different samples and is defined by Biot's law: [α] = α / (c * l), where α is the observed rotation, c is the concentration, and l is the path length of the polarimeter cell. For chiral compounds like this compound, the specific rotation serves as a fingerprint, and deviations from the expected value can indicate the presence of the opposite enantiomer or other chiral impurities. skpharmteco.coms4science.atnih.govfrontiersin.org
This compound is known to exhibit a positive specific rotation. Literature values for its optical rotation are typically reported under specific conditions, such as in methanol. abbexa.commatrix-innovation.comruifuchems.comchemimpex.com
Table 4.3.1: Optical Rotation of this compound
| Parameter | Value | Conditions | Reference(s) |
| Specific Rotation ([α]) | +8.5° ± 2.0° | C=1, MeOH | abbexa.commatrix-innovation.comchemimpex.com |
| Specific Rotation ([α]) | +8.5° to +9.0° | C=1, MeOH | ruifuchems.com |
| Enantiomeric Purity | ≤ 0.5% L-Enantiomer (max) | N/A | abbexa.commatrix-innovation.comruifuchems.com |
These measurements are crucial for quality control, ensuring that the synthesized this compound meets the required enantiomeric purity standards for peptide synthesis. skpharmteco.comschmidt-haensch.commdpi.com
Monitoring Reaction Progress in Real-Time
Efficient solid-phase peptide synthesis (SPPS) relies on accurately determining the completion of each coupling and deprotection step. Real-time monitoring techniques provide immediate feedback, allowing for process optimization, reduction of waste, and prevention of deletion sequences or incomplete reactions. csic.ess4science.atschmidt-haensch.comacs.orgresearchgate.net
Refractometry for Peptide Coupling and Deprotection
Refractive index (RI) measurement has emerged as a powerful Process Analytical Technology (PAT) for real-time monitoring of SPPS. The refractive index of a solution is sensitive to the concentration of dissolved substances. In SPPS, changes in the RI of the reaction solvent (typically DMF) can directly correlate with the progress of key steps:
Peptide Coupling: During coupling, an Fmoc-protected amino acid is activated and attached to the free amine on the resin-bound peptide. This process involves the transfer of mass (the amino acid derivative and coupling reagents) from the solution to the solid support. Consequently, the concentration of dissolved species in the reaction mixture decreases, leading to a measurable change in the refractive index. Monitoring this decrease allows for the determination of the coupling endpoint. csic.ess4science.atacs.orgdigitellinc.com
Fmoc Deprotection: The Fmoc protecting group is typically removed using a piperidine (B6355638) solution. This reaction releases dibenzofulvene (DBF) into the solution. The increase in the concentration of DBF and piperidine-dibenzofulvene adducts results in a corresponding increase in the refractive index of the solution. Tracking this increase provides a real-time indicator of the deprotection step's completion. csic.esacs.orgdigitellinc.comoxfordglobal.com
Refractometry offers significant advantages, including non-invasiveness, continuous monitoring without the need for sampling, and the ability to provide kinetic data. This allows for precise determination of reaction times, optimization of reagent usage, and contributes to greener, more sustainable synthesis processes. csic.ess4science.atschmidt-haensch.comacs.orgdigitellinc.comoxfordglobal.comcsic.es
Table 4.4.1.1: Illustrative Refractive Index Changes During SPPS Steps
| Reaction Step | Mass Transfer Direction | Expected RI Change | Indicator of Completion |
| Coupling | Solution to Resin | Decrease | Plateau in RI indicating minimal further mass transfer. |
| Fmoc Deprotection | Resin to Solution | Increase | Plateau in RI indicating maximum release of DBF adducts. |
| Washing | N/A (Solvent Exchange) | Varies | Return to baseline RI after solvent exchange. |
(Note: Specific RI values are dependent on the reagents, concentrations, and solvent used and are typically observed as a change from a baseline or starting value.)
Kaiser Test for Amine Availability
The Kaiser test, also known as the ninhydrin (B49086) test, is a widely used qualitative colorimetric assay for detecting the presence of free primary and secondary amines on solid-phase synthesized peptides. It is essential for confirming the completion of amino acid coupling reactions. peptide.comchempep.comiris-biotech.desigmaaldrich.comiris-biotech.desigmaaldrich.comsigmaaldrich.comamericanpeptidesociety.orgnih.govscientificlabs.iepeptide.com
The test involves treating a small sample of resin beads with a mixture of three reagents: ninhydrin, phenol, and potassium cyanide in pyridine (B92270). Ninhydrin reacts with primary amines to produce a deep blue color (Ruhemann's purple). Secondary amines react to produce a less intense color, often brownish-red. peptide.comchempep.comiris-biotech.desigmaaldrich.comsigmaaldrich.comamericanpeptidesociety.orgpeptide.com
Complete Coupling: If a coupling reaction is complete, there should be no free primary amines remaining on the resin. The Kaiser test will yield a yellow or colorless result, indicating successful coupling and the absence of unreacted amino groups. peptide.comchempep.comiris-biotech.desigmaaldrich.comsigmaaldrich.comamericanpeptidesociety.orgpeptide.com
Incomplete Coupling: If the coupling is incomplete, free primary amines will be present. The Kaiser test will result in a blue or violet color, signaling the need for a re-coupling step or optimization of coupling conditions. peptide.comchempep.comiris-biotech.desigmaaldrich.comsigmaaldrich.comamericanpeptidesociety.orgpeptide.com
It is important to note that the Kaiser test is less reliable for secondary amines, such as proline, which may give a weaker color. Additionally, the presence of pyridine in the test reagents can sometimes lead to partial Fmoc deprotection, potentially causing a false-positive blue color even if coupling is complete. Therefore, careful interpretation and, in some cases, alternative tests like the Isatin or Chloranil tests might be considered, especially for sequences involving proline. peptide.comchempep.comiris-biotech.de
Table 4.4.2.1: Interpretation of Kaiser Test Results in SPPS
| Color Observed (Beads & Solution) | Interpretation | Action Required |
| Yellow/Colorless | Coupling is complete; no free primary amines detected. | Proceed to the next step (e.g., Fmoc deprotection). |
| Light Blue/Faint Blue | Coupling is nearly complete; a small amount of unreacted amines may be present. | Consider extending coupling time or performing a second coupling. |
| Dark Blue/Violet | Coupling is incomplete; significant amount of free primary amines detected. | Repeat the coupling step or optimize coupling conditions. Capping may be necessary. |
| Brownish-Red | May indicate the presence of secondary amines (e.g., proline). | Use alternative tests if proline is present; interpret with caution. |
The Kaiser test remains a cornerstone for qualitative monitoring in SPPS due to its simplicity, sensitivity, and cost-effectiveness. peptide.comsigmaaldrich.comsigmaaldrich.compeptide.com
Compound List:
this compound
Fmoc-D-Glu(OtBu)-OH
Fmoc-D-Glu(tBu)-OH
Fmoc-D-glutamic acid γ-tert-butyl ester
Fmoc-D-glutamic acid 5-tert-butyl ester
Fmoc-Ile-O-2-chlorotrityl (CT)-resin
Fmoc-Val
Boc-Val
H-Tyr-Gly-Gly-Phe-Leu-OH (Leu-enkephalin)
N-allylglycine peptide
Proline
Piperidine
Ninhydrin
Phenol
Potassium cyanide
Dibenzofulvene (DBF)
Acetic anhydride (B1165640)
DCM (Dichloromethane)
DMF (Dimethylformamide)
HBTU
DIEA
HOAt
HCTU
HATU
TBTU
TATU
Isatin
Chloranil
2,4,6-trinitrobenzenesulfonic acid (TNBS)
Acetaldehyde
L-glutamic acid
D-glutamic acid
Serine
Asparagine
Aspartic acid
Arginine
Histidine
Cysteine
Threonine
Valine
Methionine
Palmitoyl-D-Glu(1)-OtBu.Fmoc-D-Lys(1)-OH
Liraglutide
Semaglutide
R-propylene oxide
S-propylene oxide
D-cysteine
L-cysteine
Tri-phenylalanine (FFF)
Glucagon-like peptide-1 (GLP-1) analogs
Research Frontiers and Future Directions
Addressing Side Reactions and Impurity Formation in Fmoc-D-Glu-OtBu Synthesis and Usage
The tert-butyl (OtBu) ester protecting the side-chain carboxyl group of glutamic acid is susceptible to degradation under acidic conditions. While designed to be cleaved by strong acids like trifluoroacetic acid (TFA) at the end of solid-phase peptide synthesis (SPPS), premature cleavage can occur under milder acidic conditions, leading to undesired byproducts.
One of the most significant acid-catalyzed side reactions for an N-terminal glutamic acid residue is the formation of pyroglutamate (B8496135). researchgate.netnih.govnih.gov This intramolecular cyclization reaction involves the loss of water and results in a lactam structure at the N-terminus of the peptide. researchgate.netnih.gov This modification introduces heterogeneity in the final peptide product and can affect its biological activity. The rate of pyroglutamate formation is influenced by pH, with increased rates observed at both acidic and basic pH values. nih.gov Studies have shown that this conversion can occur non-enzymatically and is a common modification observed in recombinant monoclonal antibodies. nih.govnih.gov
The mechanism for pyroglutamate formation from an N-terminal glutamic acid residue is initiated by the nucleophilic attack of the terminal amino group on the side-chain carboxyl carbon. This is followed by the elimination of water to form the cyclic pyroglutamyl residue.
Table 1: Factors Influencing Pyroglutamate Formation from N-terminal Glutamic Acid
| Factor | Influence on Reaction Rate | Reference |
|---|---|---|
| pH | Increased rates at both acidic (pH 4) and basic (pH 8) conditions, with minimal formation around pH 6.2. | nih.gov |
| Temperature | Higher temperatures accelerate the reaction rate. | nih.gov |
| Protein Structure | The local conformation of the peptide chain can influence the proximity of the N-terminal amine and the side-chain carboxyl group, thereby affecting the rate of cyclization. Denaturation can increase the rate by removing structural constraints. | nih.gov |
Another aspect of acid-mediated degradation is the cleavage of the OtBu group itself. The use of strong acids for the final deprotection step generates tert-butyl cations, which can lead to the alkylation of sensitive residues within the peptide chain. peptide.com To prevent these side reactions, scavengers such as water, triisopropylsilane (B1312306) (TIS), and thioanisole (B89551) are typically added to the cleavage cocktail.
During the repetitive piperidine (B6355638) treatments for Fmoc group removal in SPPS, several base-induced side reactions can occur. For glutamic acid derivatives, a potential side reaction analogous to aspartimide formation in aspartic acid-containing peptides is the formation of a glutarimide (B196013) intermediate. This can lead to subsequent ring-opening to form both α- and β-peptide linkages, as well as piperidide adducts, resulting in a mixture of impurities.
Furthermore, the basic conditions used for Fmoc deprotection can potentially lead to the epimerization of the chiral center of the amino acid. While this is a greater concern for amino acids with electron-withdrawing groups on the side chain, it remains a potential source of stereoisomeric impurities for all amino acids, including this compound. The extent of epimerization is dependent on the base used, its concentration, and the reaction time.
Strategies to minimize these base-induced side reactions include:
Use of alternative bases: Weaker bases or sterically hindered bases can be employed for Fmoc deprotection to reduce the incidence of side reactions.
Additives to the deprotection solution: The addition of agents like 1-hydroxybenzotriazole (B26582) (HOBt) to the piperidine solution has been shown to suppress some base-catalyzed side reactions.
Shortened deprotection times: Optimizing the deprotection time to be sufficient for complete Fmoc removal while minimizing exposure to basic conditions is crucial.
Applications in Advanced Materials and Nanotechnology (e.g., Hydrogel Formation)
This compound and related Fmoc-amino acid derivatives have garnered significant interest in the field of materials science and nanotechnology due to their ability to self-assemble into well-ordered nanostructures, particularly hydrogels. The self-assembly process is driven by a combination of non-covalent interactions, including π-π stacking of the aromatic fluorenyl groups and hydrogen bonding between the peptide backbones.
The incorporation of D-glutamic acid into these self-assembling systems allows for the modulation of the resulting material's properties. The side-chain carboxyl group, once deprotected, can be ionized to introduce charge, which can influence the hydrogel's swelling behavior, mechanical stiffness, and its interaction with biological molecules. These hydrogels are being explored for a variety of biomedical applications, including:
Drug delivery: The porous network of the hydrogel can encapsulate therapeutic agents, allowing for their sustained and controlled release.
Tissue engineering: The biocompatible and biodegradable nature of these peptide-based scaffolds makes them suitable for supporting cell growth and tissue regeneration.
3D cell culture: Hydrogels can mimic the extracellular matrix, providing a more physiologically relevant environment for cell culture compared to traditional 2D systems.
The properties of these hydrogels can be fine-tuned by altering the peptide sequence, pH, and ionic strength of the solution. The use of the D-enantiomer can also confer increased resistance to enzymatic degradation, which is advantageous for in vivo applications.
This compound in Automated Peptide Synthesis Systems
The Fmoc/tBu strategy, for which this compound is a key component, is the most widely used chemistry in automated solid-phase peptide synthesizers. nih.gov The mild conditions required for Fmoc deprotection are compatible with a wide range of peptide sequences and modifications, and the process is readily automated.
A typical cycle in an automated peptide synthesizer using this compound involves the following steps:
Fmoc Deprotection: The resin-bound peptide with a terminal Fmoc-protected amino acid is treated with a solution of a secondary amine, typically 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF), to remove the Fmoc group and expose the free amine. uci.edu
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
Coupling: A solution containing an excess of the next Fmoc-protected amino acid (e.g., this compound), an activating agent (e.g., HBTU, HATU), and a base (e.g., DIPEA, NMM) in DMF is added to the resin. The activated carboxyl group of the incoming amino acid reacts with the free amine on the resin-bound peptide to form a new peptide bond.
Washing: The resin is again washed with DMF to remove excess reagents and byproducts.
This cycle is repeated for each amino acid in the desired sequence. The progress of the synthesis can be monitored by UV detection of the Fmoc adduct released during the deprotection step. The use of this compound in these systems is straightforward and follows the standard protocols for other Fmoc-protected amino acids.
Exploration of Stereoisomeric Impurities and their Synthesis
Ensuring the stereochemical purity of peptides is critical for their biological activity and therapeutic efficacy. The presence of even small amounts of the incorrect stereoisomer can have significant consequences. In the context of this compound, the primary stereoisomeric impurity is Fmoc-L-Glu-OtBu.
The sources of stereoisomeric impurities can include:
Contamination of the starting material: The initial this compound may contain small amounts of the L-isomer.
Epimerization during synthesis: As mentioned previously, the chiral center of the amino acid can undergo racemization under the basic conditions of Fmoc deprotection or during the activation step of the coupling reaction.
To accurately quantify the level of stereoisomeric impurities, it is often necessary to synthesize the corresponding L-isomer as a reference standard. The synthesis of Fmoc-L-Glu-OtBu follows the same synthetic route as the D-isomer, starting from L-glutamic acid.
Various analytical techniques are employed to separate and quantify these stereoisomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase is a powerful method for resolving enantiomeric mixtures of Fmoc-amino acids. nih.gov Different types of chiral columns, such as those based on quinine (B1679958) derivatives or polysaccharides, have been shown to effectively separate D- and L-Fmoc-amino acids. nih.govphenomenex.com
Table 3: Analytical Methods for Stereoisomeric Purity of this compound
| Analytical Technique | Principle | Application |
|---|---|---|
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Quantification of the L-isomer impurity in a sample of this compound. nih.govphenomenex.com |
| Gas Chromatography (GC) on a chiral column | Separation of volatile derivatives of the enantiomers based on their interaction with a chiral stationary phase. | Can be used after derivatization of the amino acid to a more volatile form. |
| Capillary Electrophoresis (CE) with a chiral selector | Differential migration of enantiomers in an electric field in the presence of a chiral additive in the running buffer. | High-resolution separation of enantiomers. |
The development of robust analytical methods and the availability of pure stereoisomeric standards are essential for the quality control of this compound and the peptides synthesized from it.
Targeted Therapeutic Development and Pharmaceutical Applications
The protected amino acid this compound serves as a critical starting material in the development of advanced therapeutics and the manufacturing of peptide-based pharmaceuticals. Its unique structural characteristics, featuring the D-enantiomer of glutamic acid, offer specific advantages in drug design, particularly for enhancing stability and targeting disease pathways. The incorporation of D-amino acids into peptide structures is a key strategy to improve their therapeutic properties. This compound is a fundamental building block in Fmoc-based solid-phase peptide synthesis (SPPS), enabling the precise construction of peptide sequences with desired functionalities for drug discovery and development. alfa-chemistry.com
Design of Targeted Therapeutics utilizing D-Amino Acid Peptides
The use of D-amino acids, such as the D-glutamic acid provided by this compound, is a cornerstone of modern peptide therapeutic design. Peptides composed of naturally occurring L-amino acids are often susceptible to rapid degradation by proteases in the body, which limits their therapeutic efficacy. mdpi.commdpi.com Substituting L-amino acids with their D-counterparts creates peptides that are less recognizable to these enzymes, significantly increasing their stability and plasma half-life. mdpi.comnih.govnih.gov
Table 1: Comparative Properties of L-Amino Acid vs. D-Amino Acid Peptides in Therapeutics
| Feature | L-Amino Acid Peptides | D-Amino Acid Peptides | Rationale for Therapeutic Design |
| Enzymatic Stability | Low (Susceptible to proteolysis) | High (Resistant to proteolysis) mdpi.com | D-amino acid incorporation prolongs the peptide's half-life in the body, allowing more time to reach the target. mdpi.comnih.gov |
| Immunogenicity | Can be immunogenic | Generally lower immunogenicity | Reduced potential for an adverse immune response. |
| Bioavailability | Often low due to rapid degradation | Potentially higher | Enhanced stability can lead to improved absorption and circulation time. researchgate.net |
| Target Binding | Natural binding affinity | May require optimization to achieve desired affinity | The stereochemistry can influence how the peptide interacts with its biological target. nih.gov |
| Blood-Brain Barrier | Limited penetration | Some sequences can be designed to cross the barrier nih.gov | Offers potential for treating central nervous system disorders. |
Role in Neurological Disorder Drug Development
Glutamic acid is a key neurotransmitter, and dysfunction in glutamate (B1630785) signaling pathways is implicated in numerous neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and anxiety. nih.govnih.govmdpi.com This makes glutamic acid derivatives and peptide modulators of glutamate receptors attractive targets for drug development. nih.govnih.gov this compound is an essential precursor for synthesizing peptide-based therapeutics aimed at these neurological targets. nbinno.com
Peptide-based drugs offer high specificity, which is critical when targeting complex systems like the brain. eurekaselect.comnih.gov The challenge, however, is delivering these peptides across the blood-brain barrier and ensuring their stability in the central nervous system. nih.gov The use of D-amino acids, derived from reagents like this compound, is a key strategy to address these challenges. nih.gov Peptides containing D-amino acids have been shown to have improved stability and, in some cases, better penetration into the brain. nih.gov For example, research into peptide inhibitors for neurodegenerative diseases often involves modifying the peptide backbone with D-amino acids to prevent degradation and improve efficacy. eurekaselect.comnih.gov
Table 2: Examples of Peptide Inhibitors in Neurological Disorder Research
| Neurological Disorder | Peptide Inhibitor Example | Therapeutic Target/Mechanism | Potential Role for D-Amino Acids |
| Alzheimer's Disease | Aβ (16-20) KLVFF nih.gov | Amyloid-beta aggregation | D-amino acid substitution can increase stability and inhibitory activity. mdpi.com |
| Parkinson's Disease | NAPVSIPQ (NAP) nih.gov | Neuroprotection, microtubule dynamics | Enhancing peptide stability is crucial for sustained therapeutic effect. |
| Huntington's Disease | Vasoactive Intestinal Peptides (VIP) nih.gov | Neurotrophic and anti-inflammatory effects | D-amino acid analogs could prolong the peptide's neuroprotective actions. |
| Stroke | Nerinetide nih.gov | PSD-95 protein-protein interaction inhibitor | D-amino acid substitution in the cell-penetrating Tat sequence has been studied to improve plasma stability. nih.gov |
Production of Protected Amino Acids for Commercial Drug Manufacturing
In the commercial manufacturing of peptide-based Active Pharmaceutical Ingredients (APIs), the quality and consistency of raw materials are paramount. europa.eu this compound is a specialized building block used in the synthesis of complex peptide drugs. alfa-chemistry.comsigmaaldrich.com Pharmaceutical companies rely on a steady supply of high-purity protected amino acids, produced under stringent Good Manufacturing Practice (GMP) guidelines, to ensure the final drug product is safe and effective. europa.eu
The Fmoc and OtBu protecting groups on the D-glutamic acid core are strategically chosen for their reliability in solid-phase peptide synthesis (SPPS). nbinno.comadventchembio.com The Fmoc group protects the alpha-amino position and is removed under basic conditions, while the OtBu group protects the side-chain carboxylic acid and is removed under acidic conditions during the final cleavage from the resin. adventchembio.compeptide.com This orthogonal protection scheme allows for the precise, stepwise assembly of the peptide chain, which is essential for producing complex APIs at a large scale. adventchembio.comrsc.org The scalability of processes using such well-characterized building blocks is a key consideration for moving a drug from laboratory research to commercial production. adventchembio.com
Table 3: Quality Control Parameters for GMP-Grade this compound
| Parameter | Specification | Method | Purpose |
| Identity | Conforms to reference standard | Infrared Spectroscopy (IR) sigmaaldrich.com | Confirms the correct molecular structure. |
| Purity | ≥98.0% sigmaaldrich.com | High-Performance Liquid Chromatography (HPLC) | Ensures the absence of impurities that could cause side reactions or be incorporated into the final peptide. |
| Enantiomeric Purity | ≥99.5% D-isomer sigmaaldrich.com | Chiral HPLC | Guarantees the correct stereochemistry, which is critical for the biological activity and stability of the final drug. |
| Appearance | White to off-white powder sigmaaldrich.com | Visual Inspection | A basic check for consistency and gross contamination. |
| Solubility | Clear solution in specified solvent | Visual Inspection | Ensures the compound will perform as expected in the synthesis process. |
Q & A
Basic Research Questions
Q. How can researchers optimize the purification of Fmoc-D-Glu-OtBu after solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Purification typically involves reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a gradient of acetonitrile/water containing 0.1% trifluoroacetic acid (TFA). For intermediates like this compound, flash chromatography using silica gel and ethyl acetate/hexane mixtures (3:7 ratio) is recommended to retain tert-butyl (OtBu) protecting groups . Monitoring via thin-layer chromatography (TLC) with UV detection ensures minimal side-product formation.
Q. What criteria should guide the selection of this compound over its L-isomer in peptide design?
- Methodological Answer : The D-configuration of glutamic acid in this compound is critical for designing protease-resistant peptides or mimicking bacterial cell wall components (e.g., in radioconjugates like OxFol-2). Researchers must validate stereochemical integrity using circular dichroism (CD) or chiral HPLC, as unintended racemization during coupling steps can alter bioactivity .
Advanced Research Questions
Q. How can racemization of this compound during automated peptide synthesis be systematically minimized?
- Methodological Answer : Racemization risks increase under basic conditions. To mitigate this:
- Use coupling reagents like HOBt/DIC instead of HATU, which generate less base.
- Maintain reaction temperatures below 25°C.
- Monitor racemization via LC-MS by observing diastereomeric byproducts. Studies show that coupling in anhydrous DMF with 20% v/v DIPEA reduces racemization to <2% .
Q. What analytical techniques are most robust for validating the stability of this compound under long-term storage?
- Methodological Answer : Accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can predict degradation pathways. For lab-scale validation, store the compound at -20°C under argon and assess purity monthly via ¹H NMR (monitoring tert-butyl group integrity at δ 1.4 ppm) and HPLC. Contamination by hydrolyzed products (e.g., Fmoc-D-Glu-OH) should remain below 5% .
Q. How do solvent polarity and protecting group compatibility influence the coupling efficiency of this compound in SPPS?
- Methodological Answer : Polar aprotic solvents like DMF or NMP enhance solubility of this compound, but may destabilize acid-labile resins. For hydrophobic sequences, dichloromethane (DCM) with 10% DMF is preferred. Kinetic studies indicate coupling efficiencies >95% when activated with PyBOP/oxyma pure, but OtBu deprotection under acidic conditions (e.g., TFA) requires timed optimization to prevent side reactions .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported coupling efficiencies of this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in resin swelling, activator choice, or steric hindrance. For example, coupling to sterically hindered residues (e.g., Aib) may require double coupling protocols. Researchers should replicate conditions from conflicting studies while controlling for resin type (e.g., Wang vs. Rink amide) and reaction scale. Statistical analysis (e.g., ANOVA) of triplicate experiments can identify significant variables .
Experimental Design Considerations
Q. What strategies are effective for incorporating this compound into branched or cyclic peptide architectures?
- Methodological Answer : For branched peptides, introduce this compound at orthogonally protected lysine residues using Fmoc-Lys(Mtt)-OH. For cyclization, employ on-resin click chemistry (e.g., CuAAC) after selectively deprotecting the γ-carboxyl group. Mass spectrometry (MALDI-TOF) and 2D NMR (COSY, NOESY) are critical for confirming structural fidelity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
